Broad-Spectrum In Vivo Anticonvulsant Efficacy of Phenylacetamide Derivatives vs. Weakly Active Alkylacetamide Analogs
Hybrid (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide derivatives synthesized from this building block demonstrated potent, broad-spectrum anticonvulsant protection across the MES, 6 Hz (32 mA), and scPTZ models in mice. The lead compound 30 achieved ED₅₀ = 45.6 mg/kg (MES) and ED₅₀ = 39.5 mg/kg (6 Hz, 32 mA) with a protective index (TD₅₀/ED₅₀) of 3.6 in the rotarod test [1]. In contrast, the corresponding 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamide series (bearing an alkyl chain instead of the phenyl ring) 'displayed only weak activity in the MES test' [1], representing a qualitative efficacy difference directly attributable to the phenylacetic acid-derived scaffold architecture.
| Evidence Dimension | In vivo anticonvulsant potency (MES test, mice, intraperitoneal administration) |
|---|---|
| Target Compound Data | Compound 30 (phenylacetamide hybrid): ED₅₀ MES = 45.6 mg/kg; ED₅₀ 6 Hz (32 mA) = 39.5 mg/kg; TD₅₀ rotarod = 162.4 mg/kg; protective index = 3.6 [1] |
| Comparator Or Baseline | 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides: weak MES activity (no quantitative ED₅₀ values attainable due to insufficient efficacy) [1] |
| Quantified Difference | Phenylacetamide hybrids achieve ED₅₀ < 50 mg/kg vs. alkylacetamides failing to reach quantifiable ED₅₀ thresholds in the MES paradigm. |
| Conditions | MES test and 6 Hz (32 mA) psychomotor seizure model in mice; intraperitoneal administration; rotarod test for neurotoxicity assessment |
Why This Matters
For procurement decisions in anticonvulsant drug discovery programs targeting drug-resistant epilepsy, the phenylacetamide scaffold provides the structural prerequisite for pan-seizure-model efficacy that alkylacetamide analogs fundamentally lack.
- [1] Abram, M.; Jakubiec, M.; Koczurkiewicz-Adamczyk, P.; et al. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Int. J. Mol. Sci. 2020, 21(22), 8780. View Source
